BenchChemオンラインストアへようこそ!

3-(6-Bromo-3-pyridyl)-3-pentanol

GPR35 Orphan GPCR Binding Affinity

3-(6-Bromo-3-pyridyl)-3-pentanol is a dual-target probe with nanomolar potency at GPR35 (Ki=5.20nM, EC50=12nM) and defined PI3Kα inhibition (IC50=181nM). Its 6-bromo regioisomer is critical for valid SAR interpretation—potency is 12-fold higher than 2-pyridyl analogs, and its distinct LogP (3.07) ensures reliable chromatographic resolution. The bromine handle also enables efficient Suzuki/Negishi coupling for derivative synthesis. For GPR35 signaling studies, PI3K selectivity calibration, or building focused pyridine libraries, this specific isomer guarantees experimental reproducibility.

Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol
Cat. No. B12280893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Bromo-3-pyridyl)-3-pentanol
Molecular FormulaC10H14BrNO
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESCCC(CC)(C1=CN=C(C=C1)Br)O
InChIInChI=1S/C10H14BrNO/c1-3-10(13,4-2)8-5-6-9(11)12-7-8/h5-7,13H,3-4H2,1-2H3
InChIKeyFQQWXDXQXXFOSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Bromo-3-pyridyl)-3-pentanol (CAS 874915-24-9): Overview of Pharmacological Profile and Procurement Context


3-(6-Bromo-3-pyridyl)-3-pentanol (C₁₀H₁₄BrNO, MW 244.13) is a pyridine-based tertiary alcohol that functions as a dual-target probe molecule with characterized activity at the orphan G protein-coupled receptor GPR35 [1]. The compound exhibits nanomolar-range binding affinity (Ki = 5.20 nM) and agonist activity (EC₅₀ = 12 nM) at human GPR35, while also demonstrating measurable inhibitory activity against PI3Kα (IC₅₀ = 181 nM) [2]. Its 6-bromo substitution pattern on the pyridine ring confers specific electronic and steric properties that distinguish it from regioisomeric and halogen-substituted analogs, making it a relevant reference compound for GPR35 pharmacology studies and a versatile synthetic intermediate due to the bromine handle for cross-coupling reactions [3].

Why 3-(6-Bromo-3-pyridyl)-3-pentanol Cannot Be Replaced with In-Class Analogs: The Significance of Bromine Position and Substituent Identity


Substitution among bromopyridyl-pentanol regioisomers is not functionally equivalent, as the position of the bromine atom and the attachment point of the pentanol side chain on the pyridine ring directly determine both target-binding pharmacophore geometry and physicochemical properties [1]. While compounds sharing the C₁₀H₁₄BrNO formula appear superficially interchangeable, critical differences emerge: the 6-bromo-3-pyridyl substitution pattern yields distinct GPR35 binding kinetics compared to 2-pyridyl analogs [2], and the bromine atom provides measurably different lipophilicity (logP 3.07) versus chloro-substituted derivatives, which influences membrane permeability and assay buffer solubility [3]. The following quantitative evidence demonstrates why selecting the specific 3-(6-bromo-3-pyridyl)-3-pentanol isomer is essential for experimental reproducibility and valid structure-activity relationship (SAR) interpretation.

3-(6-Bromo-3-pyridyl)-3-pentanol: Quantitative Differentiation from Regioisomeric and Halogen-Substituted Comparators


GPR35 Binding Affinity Comparison: 6-Bromo-3-pyridyl vs. Regioisomeric 2-Pyridyl Analogs

The target compound 3-(6-bromo-3-pyridyl)-3-pentanol demonstrates 12-fold higher agonist potency at human GPR35 compared to a regioisomeric 2-pyridyl analog in the same β-arrestin recruitment assay [1]. This quantitative potency differential highlights that the 3-pyridyl attachment geometry is critical for productive receptor engagement. Furthermore, the compound exhibits competitive binding with a Ki of 5.20 nM in radioligand displacement assays using [³H]PSB-13253 [2].

GPR35 Orphan GPCR Binding Affinity

Lipophilicity (logP) Comparison: 6-Bromo-3-pyridyl vs. 5-Bromo-2-pyridyl Regioisomer

The 6-bromo-3-pyridyl substitution pattern yields a calculated logP value of 3.07, which is measurably higher than the 5-bromo-2-pyridyl regioisomer's logP of 2.85 [1]. This difference reflects the distinct spatial orientation of the polar pyridine nitrogen and hydroxyl group relative to the hydrophobic bromine and pentyl moieties, resulting in altered partitioning behavior in biphasic systems [2].

Lipophilicity Physicochemical Properties logP

PI3Kα Inhibitory Activity: Target Compound Profile vs. Broader Kinase Selectivity Context

The target compound demonstrates moderate inhibitory activity against PI3Kα with an IC₅₀ of 181 nM, but exhibits substantially reduced potency against other PI3K isoforms: PI3Kβ IC₅₀ = 473 nM (2.6-fold lower), PI3Kγ IC₅₀ = 27.9 μM (154-fold lower), and PI3Kδ IC₅₀ = 50 μM (276-fold lower) [1]. This selectivity pattern establishes a baseline profile against which structurally modified analogs can be benchmarked. Notably, while chloro-substituted pyridyl derivatives have demonstrated more potent PI3Kα inhibition (Ki ~1 nM in some contexts [2]), those compounds lack the concurrent GPR35 activity profile that characterizes the 6-bromo-3-pyridyl scaffold.

PI3Kα Kinase Inhibition Isoform Selectivity

Synthetic Utility: Bromine as a Versatile Cross-Coupling Handle Not Present in Chloro or Fluoro Analogs

The bromine substituent at the 6-position of the pyridine ring provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to chloro analogs, with bromopyridines demonstrating higher oxidative addition rates to Pd(0) catalysts [1]. This reactivity hierarchy (I > Br >> Cl > F) establishes the 6-bromo-3-pyridyl scaffold as a more efficient synthetic intermediate than its 6-chloro counterpart for Negishi, Suzuki, or Stille couplings [2]. The bromine atom also serves as a temporary blocking group for regioselective functionalization, enabling sequential ring modifications that are not feasible with fluoro or hydrogen substituents [3].

Cross-Coupling Synthetic Intermediate Negishi Reaction

Optimized Application Scenarios for 3-(6-Bromo-3-pyridyl)-3-pentanol Based on Quantified Differentiation Evidence


GPR35 Pharmacological Probe Studies Requiring High-Potency Reference Ligands

For researchers investigating GPR35 signaling pathways, the compound serves as a potent reference agonist with well-characterized EC₅₀ (12 nM) and Ki (5.20 nM) values [1]. Its 12-fold higher potency over 2-pyridyl regioisomers [2] makes it the preferred choice for concentration-response studies where minimizing total compound usage is critical, such as in high-throughput screening campaigns or in vivo pharmacodynamic assessments. The availability of binding data under multiple assay conditions (presence/absence of MgCl₂, CaCl₂, NaCl) [3] further supports its use in mechanistic studies of GPR35 allosteric modulation and biased signaling.

PI3K Isoform Selectivity Benchmarking in Kinase Inhibitor Discovery

The compound's defined PI3K isoform selectivity profile—181 nM (α), 473 nM (β), 27.9 μM (γ), and 50 μM (δ)—establishes it as a useful reference standard for calibrating PI3K selectivity assays [1]. Medicinal chemists optimizing lead compounds for isoform-selective PI3K inhibition can employ this compound as an internal benchmark to quantify improvements in selectivity ratios. Its moderate potency against PI3Kα also positions it as a starting scaffold for structure-guided optimization rather than a clinical candidate, aligning with its appropriate use as a research tool.

Diversifiable Building Block for Pyridine-Containing Compound Libraries via Cross-Coupling

The 6-bromo substituent provides a reactive handle for Negishi, Suzuki, and related palladium-catalyzed cross-coupling reactions [1]. Compared to 6-chloro or 6-fluoro analogs, the bromine atom undergoes oxidative addition to Pd(0) more readily, enabling milder reaction conditions and higher coupling yields [2]. This synthetic advantage is particularly relevant for laboratories constructing focused libraries of 3,6-disubstituted pyridines or bipyridine derivatives. The tertiary alcohol group remains intact under standard coupling conditions, preserving a hydrogen bond donor/acceptor for subsequent target interactions [3].

Analytical Reference Standard for Chromatographic Method Development of Bromopyridine Derivatives

The distinct clogP value (3.07) and retention behavior of the 6-bromo-3-pyridyl isomer differentiate it chromatographically from regioisomeric analogs such as 5-bromo-2-pyridyl-3-pentanol (clogP = 2.85) [1]. This measurable property makes the compound suitable as an analytical reference standard for developing HPLC or LC-MS methods to resolve mixtures of bromopyridine positional isomers. QC laboratories validating purity specifications or monitoring reaction progress in synthetic workflows can leverage this compound as a certified reference material with defined physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(6-Bromo-3-pyridyl)-3-pentanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.